N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-4-16-6-5-9(15-16)11(18)14-12-13-7(2)10(19-12)8(3)17/h5-6H,4H2,1-3H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKDUKRFTMZTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-amino-4-methyl-5-acetylthiazole core is prepared via the Hantzsch reaction, which involves cyclocondensation of thiourea derivatives with α-haloketones. In a representative procedure, 3-bromoacetylacetone reacts with thiourea in ethanol under reflux to yield 2-amino-4-methyl-5-acetylthiazole (Scheme 1). Bromoacetylacetone is generated in situ by treating acetylacetone with N-bromosuccinimide (NBS) and benzoyl peroxide, streamlining the synthesis.
Reaction Conditions
Alternative Halogenation Strategies
Electrophilic bromination using SelectFluor® in methanol at 0°C has been reported for analogous thiazole systems, offering improved regioselectivity and reduced byproduct formation. However, this method requires stringent temperature control and anhydrous conditions.
Preparation of 1-Ethyl-1H-pyrazole-3-carboxylic Acid
Cyclocondensation of Hydrazines with 1,3-Diketones
1-Ethyl-1H-pyrazole-3-carboxylic acid is synthesized by reacting ethyl hydrazine with ethyl 3-oxobutanoate under microwave irradiation. The reaction proceeds via enamine intermediate formation, followed by cyclization and hydrolysis (Scheme 2).
Optimized Protocol
Carboxylation of Preformed Pyrazoles
An alternative route involves lithiation of 1-ethyl-1H-pyrazole at the C3 position using LDA (lithium diisopropylamide), followed by quenching with dry ice to introduce the carboxylic acid group. This method offers superior regiocontrol but requires cryogenic conditions (-78°C).
Chemical Reactions Analysis
Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can serve as probes to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism would vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Physicochemical and ADMET Properties
Biological Activity
N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, while also discussing its synthesis and structure-activity relationship (SAR).
Structural Overview
The compound features a thiazole moiety, characterized by a five-membered ring containing sulfur and nitrogen, and a pyrazole segment. The presence of the acetyl group enhances lipophilicity, which may improve interaction with biological targets. Its molecular formula is with a molecular weight of 278.33 g/mol .
1. Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar thiazole and pyrazole structures exhibit potent antiproliferative activity against resistant cancer types, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro assays have demonstrated that this compound can inhibit cell growth through apoptosis mechanisms, with IC50 values comparable to established chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound also displays notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The thiazole moiety contributes to its enhanced antibacterial activity by interacting with bacterial targets .
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a crucial role in disease progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Moiety | Enhances interaction with biological targets |
| Acetyl Group | Increases lipophilicity |
| Pyrazole Segment | Contributes to diverse pharmacological properties |
Research indicates that modifications to the thiazole or pyrazole rings can significantly alter the compound's potency and selectivity against various biological targets .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells revealed an IC50 value of approximately 15 µM, indicating strong cytotoxicity compared to control groups. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers .
Case Study 2: Antimicrobial Testing
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, demonstrating significant antibacterial activity. These results suggest potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics .
Q & A
What are the optimized synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions (e.g., catalysts, solvents) be tailored to improve yield?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Preparation of pyrazole-3-carboxylate intermediates via hydrazinolysis of diethyl oxalate derivatives (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) under alkaline conditions .
- Step 2: Thiazole ring formation using acetylated thioamide precursors. For example, coupling 5-acetyl-4-methylthiazol-2-amine with 1-ethyl-1H-pyrazole-3-carboxylic acid via carbodiimide-mediated amidation .
Optimization Strategies:
- Use DMAP (4-dimethylaminopyridine) as a catalyst in amidation steps to reduce side reactions .
- Employ THF or DMF as solvents for better solubility of intermediates .
- Control temperature (60–80°C) and pH (7–8) to minimize hydrolysis of acetyl groups .
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Level: Advanced
Answer:
Discrepancies often arise from assay-specific variables:
- Test System Differences: For antimicrobial assays, variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) affect MIC values. Validate using standardized strains (e.g., E. coli ATCC 25922) .
- Concentration Gradients: In enzyme inhibition studies (e.g., α-glucosidase), IC₅₀ values may vary due to substrate saturation levels. Use fixed substrate concentrations (e.g., 1 mM pNPG) for consistency .
- Data Normalization: Normalize activity data against positive controls (e.g., acarbose for α-glucosidase) to account for batch-to-batch variability .
What advanced analytical techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Answer:
- 1H/13C NMR: Assign peaks for key groups (e.g., acetyl at δ 2.3–2.6 ppm, pyrazole protons at δ 7.1–7.5 ppm) .
- LC-MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.2) and assess purity (>95% by area under the curve) .
- Elemental Analysis: Validate C, H, N composition (e.g., C₁₄H₁₆N₄O₂S requires C 53.83%, H 5.16%, N 17.94%) .
How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?
Level: Advanced
Answer:
- Target Selection: Prioritize targets like α-glucosidase (PDB ID: 1XSI) or bacterial DNA gyrase (PDB ID: 1KZN) based on structural homology to known inhibitors .
- Docking Workflow:
- Use AutoDock Vina for ligand-protein binding simulations.
- Optimize pyrazole-thiazole orientation to exploit hydrophobic pockets (e.g., Val232 in α-glucosidase) .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity using descriptors like LogP and polar surface area .
What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Level: Advanced
Answer:
- Flow Chemistry: Implement continuous flow reactors for amidation steps to improve heat transfer and reduce side-product formation .
- Purification: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective large-scale purification .
- Process Monitoring: Use in-line FTIR to track reaction progress and detect intermediates in real time .
How do structural modifications (e.g., substituent changes) influence the compound’s mechanism of action?
Level: Advanced
Answer:
Key SAR findings include:
| Substituent | Effect on Activity | Example |
|---|---|---|
| Acetyl (thiazole) | Enhances enzyme inhibition (e.g., α-glucosidase IC₅₀ = 134.4 µg/mL) by increasing electrophilicity . | Compound 3h |
| Ethyl (pyrazole) | Improves membrane permeability (LogP = 2.8) but reduces solubility. Replace with polar groups (e.g., -OH) for balanced ADME . | N/A |
| Methyl (thiazole) | Boosts antimicrobial activity (e.g., 24 mm inhibition zone against C. albicans) via hydrophobic interactions . | Compound 3a |
What are the best practices for reconciling discrepancies between in silico predictions and experimental bioactivity data?
Level: Advanced
Answer:
- Validation Metrics: Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values. Discrepancies >20% warrant re-evaluation of force field parameters .
- Solvent Effects: Account for aqueous vs. non-polar environments in simulations. Use explicit solvent models (e.g., TIP3P water) to improve accuracy .
- False Positives: Test predicted hits in orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
